molecular formula C7H10N2O2S B13286052 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B13286052
M. Wt: 186.23 g/mol
InChI Key: YBQNHRMXAPVPIZ-UHFFFAOYSA-N
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Description

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2-amino-1,3-thiazole with ethyl bromoacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

    Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thiazole ring, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the acetic acid moiety.

    Thiazole-4-acetic acid: Another related compound with a different substitution pattern on the thiazole ring.

Uniqueness

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the aminoethyl and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C7H10N2O2S/c8-2-1-6-9-5(4-12-6)3-7(10)11/h4H,1-3,8H2,(H,10,11)

InChI Key

YBQNHRMXAPVPIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCN)CC(=O)O

Origin of Product

United States

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